REACTION_SMILES
|
[CH3:10][OH:11].[NH4+:12].[O:1]1[CH:2]([c:4]2[cH:5][n:6][cH:7][cH:8][cH:9]2)[CH2:3]1>>[OH:1][CH:2]([CH2:3][NH2:12])[c:4]1[cH:5][n:6][cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cncc(C2CO2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)c1cccnc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:10][OH:11].[NH4+:12].[O:1]1[CH:2]([c:4]2[cH:5][n:6][cH:7][cH:8][cH:9]2)[CH2:3]1>>[OH:1][CH:2]([CH2:3][NH2:12])[c:4]1[cH:5][n:6][cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cncc(C2CO2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)c1cccnc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:10][OH:11].[NH4+:12].[O:1]1[CH:2]([c:4]2[cH:5][n:6][cH:7][cH:8][cH:9]2)[CH2:3]1>>[OH:1][CH:2]([CH2:3][NH2:12])[c:4]1[cH:5][n:6][cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cncc(C2CO2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)c1cccnc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |